molecular formula C16H12BrNO2S B3036278 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione CAS No. 339098-41-8

4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione

Cat. No. B3036278
CAS RN: 339098-41-8
M. Wt: 362.2 g/mol
InChI Key: ORZRXERNZPGWRS-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. It also contains phenyl groups (ring structures derived from benzene), and a bromine atom attached to one of these phenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the morpholine ring, followed by the introduction of the phenyl groups and the bromine atom. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring, phenyl groups, and bromine atom would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the bromine atom could make the compound more reactive, as bromine is a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Agents

The compound shows potential in the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests potential applications in areas where antioxidant properties are beneficial.

Toxicity Testing

The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This suggests potential applications in environmental toxicity studies.

Material Science Applications

4-Bromophenol, a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . Given the structural similarity, “4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione” may also find similar applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose risks if not handled properly .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in various fields such as medicine, materials science, or chemical engineering .

properties

IUPAC Name

4-(4-bromophenyl)-2-phenylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRXERNZPGWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227177
Record name 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione

CAS RN

339098-41-8
Record name 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339098-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Reactant of Route 2
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Reactant of Route 3
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Reactant of Route 4
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Reactant of Route 5
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Reactant of Route 6
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione

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